molecular formula C4H4INO B12972833 5-Iodofuran-2-amine

5-Iodofuran-2-amine

Katalognummer: B12972833
Molekulargewicht: 208.99 g/mol
InChI-Schlüssel: GOAPCIVDGQHYDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodofuran-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with an iodine atom at the 5-position and an amino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodofuran-2-amine typically involves the iodination of furan-2-amine. One common method is the electrophilic substitution reaction where furan-2-amine is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodofuran-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form furan-2-amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or cyanides can be used in the presence of a catalyst such as palladium.

Major Products Formed

    Oxidation: Nitro- or nitroso-furan derivatives.

    Reduction: Furan-2-amine.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Iodofuran-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-Iodofuran-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds, further stabilizing interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    5-Bromofuran-2-amine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    5-Chlorofuran-2-amine:

Uniqueness

5-Iodofuran-2-amine is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution reactions and its potential for halogen bonding in biological systems. This makes it a valuable compound for the synthesis of complex molecules and for applications in medicinal chemistry.

Eigenschaften

Molekularformel

C4H4INO

Molekulargewicht

208.99 g/mol

IUPAC-Name

5-iodofuran-2-amine

InChI

InChI=1S/C4H4INO/c5-3-1-2-4(6)7-3/h1-2H,6H2

InChI-Schlüssel

GOAPCIVDGQHYDU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.